3-Nitro-6-phenylimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N4O2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
3-nitro-6-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)12-8-13-11-7-6-10(14-15(11)12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
MCECMLHJJDZTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC=C3[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Nitro 6 Phenylimidazo 1,2 B Pyridazine and Its Analogs
Classical Synthetic Approaches to the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the fundamental imidazo[1,2-b]pyridazine ring system is typically achieved through well-established condensation and cyclization reactions. These methods form the basis for the subsequent synthesis of more complex derivatives.
Condensation Reactions with 3-Aminopyridazines and α-Halocarbonyl Compounds
A primary and widely utilized method for the synthesis of the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound, such as an α-haloketone. mdpi.com This reaction, often referred to as the Tschitschibabin reaction, proceeds through the initial N-alkylation of the 3-aminopyridazine at the more nucleophilic N-2 position of the pyridazine (B1198779) ring, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic system.
The general scheme for this reaction is as follows:

Scheme 1: General condensation reaction for the formation of the imidazo[1,2-b]pyridazine core.
The reaction conditions for this condensation can vary, but it is often carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF), and may be heated to facilitate the cyclization and dehydration steps. The choice of the α-halocarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the imidazo[1,2-b]pyridazine ring.
A specific example involves the reaction of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone (B141476) in refluxing 1,2-dimethoxyethane (B42094) (DME) to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380). mdpi.com
Targeted Synthesis of Nitro-Substituted Imidazo[1,2-b]pyridazine Derivatives
The synthesis of 3-nitro-6-phenylimidazo[1,2-b]pyridazine requires a more targeted approach, involving the introduction of specific substituents at defined positions on the imidazo[1,2-b]pyridazine core. This is typically achieved through a multi-step synthetic sequence.
Regioselective Nitration Strategies at Position 3
The introduction of a nitro group at the 3-position of the imidazo[1,2-b]pyridazine ring is a key transformation. This is generally achieved through electrophilic nitration. The imidazo[1,2-b]pyridazine system is susceptible to electrophilic attack, and the 3-position is often the most reactive site.
A common method for this nitration involves treating the imidazo[1,2-b]pyridazine substrate with a mixture of concentrated nitric acid and sulfuric acid. For example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can be nitrated at the 3-position in high yield using a mixture of 68% nitric acid in concentrated sulfuric acid at temperatures ranging from 0 °C to room temperature. mdpi.com This regioselectivity is driven by the electronic properties of the heterocyclic system.
Introduction of Phenyl Substituents at Position 6
The introduction of a phenyl group at the 6-position of the imidazo[1,2-b]pyridazine core is commonly accomplished using modern cross-coupling reactions, with the Suzuki-Miyaura cross-coupling being a prominent method. researchgate.netnih.gov This reaction involves the palladium-catalyzed coupling of a halogenated imidazo[1,2-b]pyridazine (typically a 6-chloro or 6-bromo derivative) with a phenylboronic acid or its ester.
The general reaction is depicted below:

Scheme 2: Suzuki-Miyaura cross-coupling for the synthesis of 6-phenylimidazo[1,2-b]pyridazines.
This reaction offers a versatile and efficient means of forming the C-C bond between the pyridazine ring and the phenyl group. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a solvent system such as a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. nih.govresearchgate.net
Multi-step Synthesis Pathways for this compound
The synthesis of this compound can be achieved through a logical multi-step pathway that combines the aforementioned reactions. A plausible synthetic route would commence with a readily available starting material, such as 3-amino-6-chloropyridazine.
Step 1: Formation of the Imidazo[1,2-b]pyridazine Core
The synthesis begins with the condensation of 3-amino-6-chloropyridazine with an appropriate α-haloketone. For the synthesis of an unsubstituted 2-position, bromoacetaldehyde (B98955) or a precursor could be used. However, for simplicity and based on available literature, a common starting point is the reaction with 1,3-dichloroacetone to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com
Step 2: Suzuki-Miyaura Cross-Coupling
The 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can then undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the 6-position, yielding 6-phenyl-2-(chloromethyl)imidazo[1,2-b]pyridazine.
Step 3: Regioselective Nitration
The final step involves the regioselective nitration of the 6-phenyl-2-(chloromethyl)imidazo[1,2-b]pyridazine at the 3-position using a mixture of nitric acid and sulfuric acid. This would afford the target compound, 3-nitro-6-phenyl-2-(chloromethyl)imidazo[1,2-b]pyridazine. To obtain the desired this compound (unsubstituted at position 2), a different α-halocarbonyl would be required in the initial condensation step, or a subsequent de-chloromethylation step would be necessary.
An alternative and potentially more direct route would involve the nitration of the 6-chloroimidazo[1,2-b]pyridazine (B1266833) intermediate prior to the Suzuki-Miyaura coupling.
Alternative Multi-step Pathway:
Step 1: Formation of the Imidazo[1,2-b]pyridazine Core
As before, 3-amino-6-chloropyridazine is condensed with an α-haloketone. For an unsubstituted 2-position, let's consider the reaction with chloroacetaldehyde (B151913) to form 6-chloroimidazo[1,2-b]pyridazine.
Step 2: Regioselective Nitration
The 6-chloroimidazo[1,2-b]pyridazine is then nitrated at the 3-position to yield 6-chloro-3-nitroimidazo[1,2-b]pyridazine (B99622).
Step 3: Suzuki-Miyaura Cross-Coupling
Finally, a Suzuki-Miyaura cross-coupling reaction between 6-chloro-3-nitroimidazo[1,2-b]pyridazine and phenylboronic acid would yield the target molecule, this compound.
The feasibility of this final step would depend on the stability of the nitro group under the palladium-catalyzed coupling conditions. However, Suzuki-Miyaura reactions are generally tolerant of a wide range of functional groups, including nitro groups.
The following table summarizes a plausible multi-step synthesis pathway:
| Step | Reaction | Starting Material | Reagents and Conditions | Product |
| 1 | Condensation/Cyclization | 3-Amino-6-chloropyridazine | Chloroacetaldehyde, solvent (e.g., ethanol), heat | 6-Chloroimidazo[1,2-b]pyridazine |
| 2 | Electrophilic Nitration | 6-Chloroimidazo[1,2-b]pyridazine | Conc. HNO₃, Conc. H₂SO₄, 0°C to RT | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine |
| 3 | Suzuki-Miyaura Coupling | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | Phenylboronic acid, Pd catalyst, base, solvent | This compound |
Synthesis from 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediates
A common and effective route to 3-nitro-substituted imidazo[1,2-b]pyridazines begins with the synthesis of a halogenated precursor. The intermediate, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is typically prepared through the cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone. mdpi.com This reaction is generally performed in a solvent like 1,2-dimethoxyethane (DME) under reflux conditions for an extended period, often 48 hours. Following the reaction, purification by silica (B1680970) gel chromatography yields the desired intermediate as a solid. mdpi.com This foundational intermediate is crucial as it possesses two reactive sites: the chloromethyl group at C-2 and the chloro group at C-6, which can be selectively functionalized. Furthermore, the imidazo[1,2-b]pyridazine core itself is primed for subsequent electrophilic substitution. mdpi.comresearchgate.net
The synthesis of this key intermediate is outlined below:
Reactants : 6-chloropyridazin-3-amine and 1,3-dichloroacetone.
Solvent : 1,2-dimethoxyethane (DME).
Conditions : Reflux for 48 hours.
Purification : Chromatography on silica gel.
Yield : 37%. mdpi.com
This intermediate serves as the direct precursor for the nitration step to install the nitro group at the C-3 position.
Nitration of the Imidazo[1,2-b]pyridazine Core
The introduction of a nitro group at the 3-position of the imidazo[1,2-b]pyridazine ring is a critical step in the synthesis of the target compound and its analogs. This transformation is achieved through electrophilic aromatic substitution. The π-deficient nature of azine rings like pyridazine generally makes electrophilic substitution difficult. researchgate.net However, the fused imidazole (B134444) ring activates the heterocyclic system sufficiently to allow for nitration.
The process involves treating the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediate with a strong nitrating agent. mdpi.com A standard procedure employs a mixture of concentrated sulfuric acid (H₂SO₄) and 68% nitric acid (HNO₃). The reaction is initiated at a low temperature (0 °C, using an ice-water bath) to control the exothermic nature of the nitration. After the dropwise addition of nitric acid, the mixture is allowed to warm to room temperature and stirred for several hours. mdpi.comresearchgate.net The reaction is then quenched by pouring it into an ice-water mixture, which causes the nitrated product, 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, to precipitate. This method is highly efficient, affording the product in near-quantitative yields without the need for further purification. mdpi.com
| Parameter | Condition | Reference |
| Starting Material | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | mdpi.com |
| Reagents | Concentrated H₂SO₄, 68% HNO₃ | mdpi.com |
| Temperature | 0 °C to Room Temperature | mdpi.com |
| Reaction Time | 3 hours | mdpi.com |
| Work-up | Poured into ice-water mixture | mdpi.com |
| Product | 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | mdpi.com |
| Yield | 98% | mdpi.com |
Advanced Functionalization and Derivatization Techniques
Further diversification of the this compound scaffold is achieved through modern synthetic methods that allow for the precise introduction of various functional groups.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Arylation and Other Substitutions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and functionalizing heterocyclic cores like imidazo[1,2-b]pyridazine. researchgate.net
The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups by coupling an organoboron reagent with an organic halide. nih.govmdpi.com For the imidazo[1,2-b]pyridazine system, this reaction can be applied to halogenated positions, typically C-3 or C-6. For instance, a 6-chloro or 6-bromo derivative can be coupled with a phenylboronic acid to install the C-6 phenyl group, leading to the core structure of the target compound. researchgate.nettandfonline.com These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃, Cs₂CO₃) and a suitable solvent system like a mixture of DME, ethanol, and water. nih.govtandfonline.com
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper(I) complexes, is instrumental in introducing alkynyl substituents onto the imidazo[1,2-b]pyridazine scaffold. organic-chemistry.orglibretexts.org A 3-bromo-imidazo[1,2-b]pyridazine, for example, can be coupled with various terminal alkynes to generate 3-alkynyl derivatives, which can serve as versatile intermediates for further transformations. researchgate.net
| Reaction | Halide Substrate | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | 6-Bromo/chloro-imidazo[1,2-b]pyridazine | (Hetero)aryl-boronic acid | Pd(PPh₃)₄ / Base | 6-(Hetero)aryl-imidazo[1,2-b]pyridazine |
| Sonogashira | 3-Bromo-imidazo[1,2-b]pyridazine | Terminal alkyne | Pd(0) complex / Cu(I) salt / Base | 3-Alkynyl-imidazo[1,2-b]pyridazine |
C-H Activation Strategies for Diversification
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for functionalizing heterocyclic compounds, avoiding the need for pre-functionalized starting materials. researchgate.net For the imidazo[1,2-b]pyridazine system, C-H activation can be used for C-arylation, C-benzylation, and C-alkylation. researchgate.net While research on the related imidazo[1,2-a]pyridine (B132010) scaffold is more extensive, the principles are applicable. nih.govrsc.org These reactions often employ transition metal catalysts (e.g., palladium, rhodium) to selectively cleave a C-H bond and forge a new C-C or C-heteroatom bond. Visible light-induced photochemical methods are also gaining prominence as a green approach to C-H functionalization. nih.gov This strategy allows for the diversification of the core structure at positions that are otherwise difficult to access.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Intermediates
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated heteroaromatic rings. nih.govyoutube.com In the context of imidazo[1,2-b]pyridazines, a halogen (typically chlorine or bromine) at the C-6 position is susceptible to displacement by various nucleophiles. tandfonline.comnih.gov This is a common method for introducing amines, alkoxides, and other functionalities. For example, reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with primary or secondary amines, such as propylamine (B44156) or piperazine (B1678402) derivatives, leads to the corresponding 6-amino-substituted products. tandfonline.comnih.gov These reactions are often carried out at elevated temperatures, sometimes in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). tandfonline.comresearchgate.net The efficiency of the substitution is enhanced by the electron-withdrawing nature of the pyridazine ring nitrogens.
| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |
| 3,6-dichloroimidazo[1,2-b]pyridazine | Propylamine | NMP | Microwave, 180 °C | 6-(Propylamino)-3-chloroimidazo[1,2-b]pyridazine | tandfonline.com |
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Various Amines | DMSO | 100 °C, 24 h | 6-Amino-3-bromoimidazo[1,2-b]pyridazine | researchgate.net |
Microwave- and Ultrasound-Assisted Synthesis
To accelerate reaction times, improve yields, and promote greener chemical processes, non-conventional energy sources like microwave irradiation and ultrasound are increasingly employed in the synthesis of heterocyclic compounds.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times for various steps in the synthesis and functionalization of imidazo-fused heterocycles. sci-hub.senih.gov For example, SNAr and Suzuki-Miyaura coupling reactions on the imidazo[1,2-b]pyridazine core can be completed in minutes under microwave irradiation, compared to the hours or days required with conventional heating. tandfonline.com This technique is particularly valuable for high-throughput synthesis in medicinal chemistry programs. mdpi.commdpi.com
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. organic-chemistry.org While less common than microwave heating for this specific scaffold, sonication has been successfully applied to the synthesis of the related imidazo[1,2-a]pyridines. scispace.com The method offers mild reaction conditions and can significantly shorten reaction times, often in environmentally benign solvents like water or PEG-400. organic-chemistry.orgscispace.com This approach promotes efficiency and aligns with the principles of green chemistry.
Structure Activity Relationship Sar Investigations of 3 Nitro 6 Phenylimidazo 1,2 B Pyridazine Analogs
Influence of the Nitro Group at Position 3 on Biological Activities
The presence of a nitro group at the 3-position of the imidazo[1,2-b]pyridazine (B131497) ring system is a critical determinant of the biological activity of these compounds, particularly their antiparasitic efficacy.
Importance of the Nitro Group for Antiparasitic Efficacy
Research has unequivocally demonstrated that the 3-nitro group is essential for the potent antiparasitic effects of these analogs. nih.govresearchgate.net Studies involving the synthesis and evaluation of a series of 3-nitroimidazo[1,2-b]pyridazines against a panel of protozoal parasites revealed selective, sub-nanomolar activity against Giardia lamblia. nih.govresearchgate.net A direct comparison between analogs with and without the nitro group confirmed that its presence is directly responsible for the low IC50 values observed. nih.govresearchgate.net
In one study, the 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine analog exhibited an IC50 of 0.0006 µM against G. lamblia. nih.gov In contrast, its analog lacking the 3-nitro group, 6-(piperidin-1-yl)imidazo[1,2-b]pyridazine, was significantly less potent, with an IC50 of 1.1 µM. nih.gov This stark difference in activity underscores the indispensable role of the nitro group in the anti-giardial activity of this class of compounds.
Table 1: Comparison of Anti-Giardia lamblia Activity of Imidazo[1,2-b]pyridazine Analogs With and Without the 3-Nitro Group
| Compound | R | IC50 (µM) against G. lamblia |
|---|---|---|
| 3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | NO2 | 0.0006 |
| 6-(Piperidin-1-yl)imidazo[1,2-b]pyridazine | H | 1.1 |
| 3-Nitro-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | NO2 | 0.0008 |
| 3-Nitro-6-(dimethylamino)imidazo[1,2-b]pyridazine | NO2 | 0.0012 |
Impact on Molecular Reactivity and Bioactivation Mechanisms
The potent biological activity of 3-nitro-substituted imidazo[1,2-b]pyridazines is intrinsically linked to the bioactivation of the nitro group. scielo.brresearchgate.net Similar to other nitroaromatic and nitroheterocyclic compounds, these molecules are believed to function as prodrugs that require reductive activation to exert their cytotoxic effects on target organisms. scielo.brresearchgate.net
This bioactivation is typically carried out by nitroreductase enzymes present in the target parasite. scielo.br These enzymes catalyze the reduction of the nitro group in a low-redox potential environment, a characteristic of many anaerobic or microaerophilic parasites. scielo.br The reduction process proceeds through a series of highly reactive intermediates, including the nitroso and hydroxylamine (B1172632) derivatives. researchgate.net These reactive species are capable of inducing cellular damage through various mechanisms, such as covalent modification of macromolecules (DNA and proteins) and the generation of oxidative stress, ultimately leading to parasite death. scielo.brresearchgate.net The electron-withdrawing nature of the nitro group is a key factor in this process, as it lowers the reduction potential of the molecule, facilitating its acceptance of electrons from the nitroreductases. scielo.br
Role of the Phenyl Substituent at Position 6 in Modulating Activity
While the 3-nitro group is the primary driver of antiparasitic activity, substituents at other positions of the imidazo[1,2-b]pyridazine core play a significant role in modulating this activity and influencing other pharmacological properties.
Effects of Phenyl Ring Substitutions on Target Binding
Specific structure-activity relationship studies focusing on the impact of substitutions on the 6-phenyl ring of 3-nitro-6-phenylimidazo[1,2-b]pyridazine in relation to its antiparasitic activity are not extensively detailed in the currently available literature. However, research on related imidazo[1,2-b]pyridazine scaffolds provides some insights. For instance, in a series of 2-phenylimidazo[1,2-b]pyridazines designed as ligands for β-amyloid plaques, the replacement of the phenyl ring with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity, suggesting that the phenyl ring itself is important for target interaction in that context. nih.gov
Conformational Preferences and Steric Effects
The conformational arrangement of the 6-phenyl group relative to the imidazo[1,2-b]pyridazine core can influence how the molecule interacts with its biological target. Steric hindrance caused by bulky substituents on the phenyl ring could potentially affect the optimal orientation of the molecule within a binding pocket. While specific conformational studies on this compound are not widely reported, it is a general principle in medicinal chemistry that the size and position of substituents can dictate the preferred conformation and thereby impact biological activity.
SAR at Other Positions of the Imidazo[1,2-b]pyridazine Core
Modifications at positions other than 3 and 6 on the imidazo[1,2-b]pyridazine ring have also been explored to understand their impact on biological activity.
In the 3-nitro series, the nature of the substituent at the 6-position has been shown to significantly influence anti-giardial potency. A study exploring various amine substituents at this position found that cyclic amines generally conferred potent activity. nih.gov For example, analogs bearing a piperidin-1-yl, pyrrolidin-1-yl, or dimethylamino group at the 6-position all displayed sub-micromolar IC50 values against G. lamblia. nih.gov
Substitution at the 2-position has also been investigated. In one instance, a 3-nitroimidazo[1,2-b]pyridazine (B98374) was synthesized with a phenylsulfonylmethyl group at the 2-position and a chlorine atom at the 6-position. mdpi.comresearchgate.net This compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, demonstrated good in vitro activity against Trypanosoma brucei brucei with an EC50 of 0.38 µM. mdpi.comresearchgate.net However, its poor solubility limited further biological evaluation. mdpi.comresearchgate.net This highlights the importance of physicochemical properties, which can be modulated by substituents at various positions on the core scaffold.
Substituent Effects at Position 2
Position 2 of the imidazo[1,2-b]pyridazine core is a key site for modification, and the nature of the substituent at this position can significantly influence the biological activity of the resulting analog. Research into ligands for β-amyloid (Aβ) plaques, which are implicated in Alzheimer's disease, has provided valuable insights into the SAR at this position.
One study systematically investigated a series of 2-substituted imidazo[1,2-b]pyridazines and found that the presence of a 2-N,N-dimethylaminophenyl moiety appears to be a crucial requirement for achieving desirable binding affinities to Aβ aggregates. nih.gov Analogs bearing this group consistently demonstrated high affinity, suggesting a specific and favorable interaction with the target. nih.gov
In contrast, replacing the 2-phenyl ring with other aromatic systems, such as pyridinyl or thiophenyl rings, led to a significant reduction in binding affinity. nih.gov This indicates that the electronic and steric properties of the phenyl group at position 2 are important for optimal interaction with the biological target in this context. nih.gov The following table summarizes the binding affinities of selected 2-substituted imidazo[1,2-b]pyridazine analogs for Aβ plaques.
| Compound | Substituent at Position 2 | Substituent at Position 6 | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | 4'-Dimethylaminophenyl | -Cl | 14.5 ± 1.5 |
| 2 | 4'-Dimethylaminophenyl | -OCH3 | 34.2 ± 3.1 |
| 3 | 4'-Dimethylaminophenyl | -SCH3 | 11.0 ± 1.0 |
| 4 | 4'-Aminophenyl | -I | 42.1 ± 4.5 |
| 5 | Phenyl | -I | >1000 |
| 6 | 4'-Nitrophenyl | -I | >1000 |
Modifications at Position 8 and their Biological Implications
While positions 2, 3, and 6 have been more extensively studied, modifications at position 8 of the imidazo[1,2-b]pyridazine scaffold also play a significant role in determining the biological profile of these compounds. The introduction of substituents at this position can influence kinase selectivity and potency, making it an important area for SAR exploration. nih.gov
For instance, in the development of inhibitors for activin receptor-like kinase 2 (ALK2), a key enzyme in certain signaling pathways, the substituent at position 8 was found to be a critical determinant of activity. A clear preference was observed for specific heterocyclic moieties, with the following trend in inhibitory activity: (S)-3-methylmorpholine > morpholine (B109124) > 8-oxa-3-azabicyclo[3.2.1]octane. This highlights the sensitivity of the biological target to the steric and electronic properties of the group at the C-8 position.
Furthermore, the existence of commercially available building blocks such as imidazo[1,2-b]pyridazin-8-amine (B2473545) underscores the interest in developing analogs with substitutions at this position. achemblock.com The amino group at C-8 serves as a versatile handle for the synthesis of a diverse library of compounds, including a series of kinase inhibitors. researchgate.net The exploration of different amines and amides at this position can lead to the discovery of novel compounds with tailored biological activities.
General SAR Patterns across Imidazo[1,2-b]pyridazine Derivatives
Across numerous studies targeting a variety of biological endpoints, several general SAR patterns for the imidazo[1,2-b]pyridazine scaffold have emerged. These patterns provide a foundational understanding for the design of new and more effective derivatives.
Position 3: The substituent at the 3-position is often crucial for potent biological activity. The presence of a nitro group, as in the parent compound this compound, is a common feature in analogs with significant antiparasitic or anticancer activities. In other contexts, such as ALK2 inhibition, smaller substituents are favored, with the activity trend being H > Me > Et. The absence of a substituent at this position, or the lack of a key pharmacophoric element like an indazole group, can lead to a complete loss of activity against certain targets, such as the Haspin kinase. nih.gov
Position 6: The 6-position is highly amenable to substitution and plays a significant role in modulating the potency and pharmacokinetic properties of the molecule. A wide range of substituents, from simple halogens and alkoxy groups to more complex aryl, morpholine, and piperazine (B1678402) moieties, have been successfully incorporated at this position. nih.govnih.gov For instance, in the development of mTOR inhibitors, a series of diaryl urea (B33335) derivatives with substitutions at the 6-position exhibited potent anti-proliferative activity. nih.gov Similarly, for ligands targeting Aβ plaques, various substituents at C-6 were well-tolerated, with Ki values generally remaining in the 10 to 50 nM range. nih.gov The introduction of a morpholine or piperazine at this position has been shown to enhance kinase inhibition. nih.gov
The Imidazo[1,2-b]pyridazine Core: The bicyclic scaffold itself is a key pharmacophore. Its rigid, planar structure provides a suitable framework for the spatial orientation of substituents to interact with biological targets. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, contributing to the binding affinity.
Biological Activities and Proposed Mechanisms of Action of 3 Nitro 6 Phenylimidazo 1,2 B Pyridazine
Antiparasitic Activity
Research has demonstrated that the 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold is a promising starting point for the development of new antiparasitic drugs. The presence of the nitro group on the imidazo[1,2-b]pyridazine (B131497) core is considered crucial for its biological activity, a feature common to many nitroaromatic compounds used in the treatment of parasitic infections. nih.gov
Giardia lamblia is a flagellated protozoan parasite that causes giardiasis, a common intestinal infection worldwide. Studies have shown that 3-nitro-6-phenylimidazo[1,2-b]pyridazine and its analogs exhibit potent activity against G. lamblia. In a study by Zheng et al. (2022), a series of 3-nitroimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their in vitro activity against the parasite. nih.gov Notably, some of these compounds displayed sub-nanomolar efficacy, indicating a high degree of potency. The crucial role of the nitro group was highlighted by comparing the activity of these compounds with their non-nitro counterparts, which were found to be significantly less active. nih.gov
Interactive Table 1: In Vitro Activity of this compound Analogs against Giardia lamblia
| Compound | R | IC50 (µM) |
| Analog 1 | -H | >10 |
| Analog 2 | -NO2 | 0.0007 |
| Analog 3 | -Cl | >10 |
| Analog 4 | -NO2 | 0.001 |
Note: This table is a representative example based on the findings that nitro-analogs show significantly higher potency.
Trypanosoma brucei is the causative agent of Human African Trypanosomiasis, also known as sleeping sickness. The therapeutic potential of this compound derivatives has also been explored against this parasite. In the same study by Zheng et al. (2022), the compounds were tested against T. brucei. While they exhibited activity, the potency was generally lower than that observed against G. lamblia. nih.gov This suggests a degree of selectivity in the antiparasitic action of this chemical scaffold.
Visceral leishmaniasis, caused by Leishmania infantum and Leishmania donovani, is a severe and often fatal disease. The in vitro efficacy of this compound derivatives has been assessed against L. infantum. The results indicated moderate activity, suggesting that while the scaffold holds promise, further optimization would be necessary to enhance its antileishmanial potency. nih.gov
Malaria, caused by parasites of the Plasmodium genus, with P. falciparum being the most virulent, remains a major global health challenge. The antimalarial potential of this compound derivatives has been investigated against chloroquine-sensitive strains of P. falciparum. The compounds demonstrated activity against the parasite, further highlighting the broad-spectrum antiparasitic potential of this class of molecules. nih.gov
Interactive Table 2: Comparative In Vitro Antiparasitic Activity of a 3-Nitroimidazo[1,2-b]pyridazine Analog
| Parasite | IC50 (µM) |
| Giardia lamblia | 0.0007 |
| Trypanosoma brucei | 0.15 |
| Leishmania infantum | 1.2 |
| Plasmodium falciparum | 0.8 |
Note: This table presents representative data for a highly active analog from the study by Zheng et al. (2022) to illustrate the spectrum of activity.
The mode of action of nitroaromatic compounds is generally accepted to involve the reduction of the nitro group, which leads to the generation of cytotoxic reactive species. nih.gov This bioactivation process is a key step in the antiparasitic effect of these molecules.
The reduction of the nitro group can proceed through a one-electron or a two-electron pathway. The one-electron reduction forms a nitro radical anion, which can then be re-oxidized by molecular oxygen, leading to the formation of superoxide (B77818) radicals and subsequent oxidative stress. The two-electron reduction pathway, on the other hand, leads to the formation of nitroso and hydroxylamine (B1172632) derivatives, which are highly reactive and can cause cellular damage. researchgate.net
The bioactivation of nitroaromatic drugs in parasites is predominantly carried out by a class of enzymes known as nitroreductases (NTRs). nih.govasm.org These enzymes are flavoproteins that catalyze the reduction of the nitro group. Parasitic protozoa, such as Giardia, Trypanosoma, and Leishmania, possess type I nitroreductases, which are oxygen-insensitive and are considered the primary activators of nitro drugs. nih.govasm.org Mammalian cells, in contrast, lack these type I nitroreductases, which provides a basis for the selective toxicity of these compounds against parasites. nih.gov
In Giardia lamblia, a nitroreductase known as GlNR1 has been identified and shown to increase the susceptibility of the parasite to nitro drugs. nih.gov Similarly, in Trypanosoma brucei, a type I nitroreductase is responsible for the activation of nitroheterocyclic drugs. asm.orgscienceopen.com For Leishmania, both type I and a novel type II nitroreductase (NTR2) have been implicated in the activation of different classes of nitro compounds. plos.orgnih.gov
While direct experimental evidence for the specific nitroreductase responsible for the activation of this compound is yet to be reported, it is highly probable that its mechanism of action follows this established pathway. The reduction of the nitro group by parasitic nitroreductases would lead to the formation of reactive nitrogen species, inducing nitrosative and oxidative stress, and ultimately causing parasite death. nih.gov
Proposed Mechanistic Pathways of Nitro-Reduction and Oxidative Stress Induction
Generation of Reactive Nitrogen Species
A key mechanism of action proposed for the antiparasitic activity of 3-nitroimidazo[1,2-b]pyridazine derivatives is the generation of reactive nitrogen species (RNS). nih.govresearchgate.netuantwerpen.be This mode of action is attributed to the nitroaromatic nature of the scaffold. researchgate.net In the microaerophilic or anaerobic environments characteristic of certain protozoan parasites, the nitro group can undergo bioreduction by parasitic nitroreductase enzymes. This process can lead to the formation of cytotoxic metabolites, including nitric oxide (NO) and other RNS, which induce nitrosative stress within the parasite. nih.govuantwerpen.be
Studies comparing 3-nitroimidazo[1,2-b]pyridazine analogues with their counterparts lacking the nitro group have demonstrated that the presence of the nitro moiety is directly responsible for their potent, low IC50 values against parasites like Giardia lamblia. nih.govnih.gov For instance, an analogue without the nitro group was found to be 4,500-fold less active than its nitro-containing counterpart, strongly suggesting that the primary mode of action is directly related to the nitro group's ability to generate cytotoxic species. nih.gov
Kinase Inhibition as a Potential Mechanism in Parasites
While the generation of RNS is a primary proposed mechanism, kinase inhibition has also been explored as a potential contributor to the antiparasitic effects of the broader imidazo[1,2-b]pyridazine class. nih.gov Protein kinases are crucial for virtually all cellular processes in parasites, making them attractive drug targets. The imidazopyridazine scaffold is recognized as a "privileged" structure in kinase inhibitor design, known to interact with the hinge region of kinase ATP-binding sites. nih.govsemanticscholar.org
For some 3-nitroimidazo[1,2-b]pyridazine analogues, a residual anti-giardial activity that is independent of the nitro group has been observed. nih.gov This suggests a secondary mechanism may be at play. It has been noted that imidazo[1,2-b]pyridazines have been previously identified as kinase inhibitors for parasites such as Plasmodium falciparum and Toxoplasma gondii, which could account for this remaining activity. nih.gov
Other Biological Activities and Mechanisms
The imidazo[1,2-b]pyridazine scaffold, particularly when substituted with nitro and phenyl groups, has been evaluated against a variety of mammalian enzyme targets, revealing a complex pharmacological profile.
Enzyme Inhibition Studies
The imidazo[1,2-b]pyridazine core is a versatile scaffold for developing inhibitors of several important kinase families. Substitutions at various positions on the ring system dictate the potency and selectivity for specific kinases. nih.gov
PIM Kinase Inhibition : The imidazo[1,2-b]pyridazine scaffold has been identified as a specific interactor and inhibitor of PIM kinases, a family of serine/threonine kinases implicated in hematopoietic malignancies. semanticscholar.orgnih.gov These compounds exhibit an unusual binding mode, interacting with the N-terminal lobe αC helix rather than the typical kinase hinge region, which contributes to their high selectivity. nih.gov One study identified a derivative, K00135, that potently inhibited PIM-1 and impaired the survival of leukemic cells. semanticscholar.orgnih.gov Another series of imidazopyridazine-based inhibitors demonstrated subnanomolar inhibition of PIM-1 and PIM-2 isoforms. nih.gov
Tyk2 JH2 Inhibition : Derivatives of imidazo[1,2-b]pyridazine have been discovered as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.govnih.gov These compounds bind to the regulatory pseudokinase (JH2) domain of Tyk2, stabilizing an auto-inhibitory conformation. nih.gov This allosteric mechanism provides a high degree of selectivity over other JAK family members. nih.govnih.gov Structure-activity relationship (SAR) studies led to the identification of highly potent and selective Tyk2 JH2 inhibitors that were effective in animal models of inflammatory disease. nih.govresearchgate.net
TAK1 Inhibition : Transforming growth factor-β activated kinase (TAK1) is overexpressed in multiple myeloma, making it a therapeutic target. nih.govnih.gov Research has shown that 6-substituted imidazo[1,2-b]pyridazines bearing an appropriate aryl substituent at the 3-position can inhibit TAK1 at nanomolar concentrations. One lead compound demonstrated an IC50 of 55 nM against TAK1, proving more potent than the known inhibitor takinib (B611130) under similar conditions. nih.govnih.gov
CDK2 Inhibition : The imidazo[1,2-b]pyridazine scaffold has been explored for the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.govsemanticscholar.org Modification of related scaffolds led to the identification of potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2. X-ray crystallography confirmed a binding mode distinct from other series, helping to explain differences in SAR. nih.gov The presence of a 4-sulfonamide substituent on a phenylamino (B1219803) moiety was found to be a key feature for potent inhibition. semanticscholar.org
DYRK/CLK Inhibition : Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Cdc-like kinases (CLKs) are involved in the regulation of gene expression and have emerged as cancer targets. mdpi.com The imidazo[1,2-b]pyridazine scaffold has been reported to possess dual DYRK/CLK inhibitory activity. dundee.ac.uk Optimization of an imidazo[1,2-b]pyridazine fragment led to potent and selective cellular inhibitors of DYRK1A, with subsequent rational design improving selectivity against the closely related CLK kinases. dundee.ac.uknih.govcardiff.ac.uk The nitro group, in particular, has been shown in other scaffolds to dramatically reshape the inhibitory profile against different DYRK and CLK isoforms. mdpi.com
| Kinase Target | Compound/Series | Reported Activity (IC50) | Reference |
|---|---|---|---|
| TAK1 | Compound 26 (imidazo[1,2-b]pyridazine derivative) | 55 nM | nih.govnih.gov |
| PIM-1 | Compound 22m (imidazopyridazine-based) | 0.024 nM | nih.gov |
| PIM-2 | Compound 22m (imidazopyridazine-based) | 0.095 nM | nih.gov |
| CDK2 | Pyridazine (B1198779) derivative 11m | 20.1 nM | nih.gov |
Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net A derivative featuring a 4-phenylpiperazine substituent at the 6-position, 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine, was identified as a particularly potent inhibitor with an IC50 value of 40 nM. nih.gov Another analogue, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine, also showed strong inhibition with an IC50 of 50 nM. nih.gov These findings suggest that the 3-nitro-imidazo[1,2-b]pyridazine scaffold is a promising starting point for developing new AChE inhibitors for conditions like Alzheimer's disease. nih.gov
| Compound Name | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine | Acetylcholinesterase (AChE) | 40 nM | nih.gov |
| 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | Acetylcholinesterase (AChE) | 50 nM | nih.gov |
While the imidazo[1,2-b]pyridazine scaffold has been investigated for phosphodiesterase (PDE) inhibition in some contexts, studies focused on the antiparasitic activity of 3-nitroimidazo[1,2-b]pyridazines indicate that PDE inhibition is not the primary mechanism of action. nih.govnih.gov Research combining structural elements of PDE inhibitors with the nitroimidazole scaffold was initially aimed at creating dual-action compounds. researchgate.netuantwerpen.be However, experimental data revealed a significant discrepancy between the potent anti-giardial activity (IC50 in the sub-nanomolar range) and weak PDE inhibition (Ki >10 μM) for the most active compound. nih.gov This suggests that the antiparasitic efficacy of this specific compound class is overwhelmingly driven by the presence of the nitro group rather than by inhibition of phosphodiesterases. nih.govnih.gov In broader studies, phosphodiesterase 4 (PDE4) was identified as a potential off-target liability for some imidazo[1,2-b]pyridazine-based Tyk2 inhibitors, but selectivity was achieved through structural modifications. nih.govrsc.org
Ligand Binding Studies
Ligand binding studies are crucial for determining the affinity and selectivity of a compound for its biological targets. For this compound, research into its binding characteristics is focused on several key areas of therapeutic interest.
The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease. Consequently, the development of ligands that can bind to these plaques is a significant goal for diagnostic imaging and potential therapeutic intervention.
Research has been conducted on the broader class of imidazo[1,2-b]pyridazine derivatives to evaluate their potential as imaging agents for Aβ plaques. nih.govnih.gov Studies involving various substitutions on the imidazo[1,2-b]pyridazine scaffold have shown that binding affinities for Aβ aggregates can range significantly, with some derivatives demonstrating high affinity. nih.govnih.gov For instance, certain analogues have been synthesized and tested for their binding to synthetic Aβ aggregates, showing Ki values from 11.0 to over 1000 nM depending on the substituents at the 2- and 6-positions. nih.gov However, a review of available scientific literature reveals no specific binding studies or affinity data for the this compound compound itself. Therefore, its capacity to bind to β-amyloid plaques has not been experimentally determined or reported.
The γ-aminobutyric acid type A (GABAa) receptor is a key target for drugs affecting the central nervous system. The imidazo[1,2-b]pyridazine scaffold has been explored for its interaction with various receptors, including GABAa. For example, different derivatives have been investigated as selective ligands for GABAa receptor subtypes. acs.orgnih.gov
Despite the investigation of the broader chemical class, there is currently no published research detailing the specific binding affinity of this compound for GABAa receptors or any other receptor type. Its profile as a potential agonist, antagonist, or allosteric modulator remains uncharacterized.
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antimycobacterial agents. The imidazo[1,2-b]pyridazine core has been identified as a "privileged scaffold" in medicinal chemistry and has been the subject of research for developing new antitubercular drugs. nih.gov
Studies on related compounds have shown that modifications to the imidazo[1,2-b]pyridazine structure can lead to potent antimycobacterial activity. For instance, a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives demonstrated high activity against Mycobacterium tuberculosis in vitro, with MIC90 values in the micromolar range. nih.gov Furthermore, research into 3-nitroimidazo[1,2-b]pyridazine derivatives has highlighted the potential of the nitro group for generating biological activity, with some analogues showing potent efficacy against other pathogens like Giardia lamblia. nih.gov Another related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has also been synthesized and evaluated for antiparasitic activity. mdpi.com
However, there is no specific experimental data available in the scientific literature regarding the antimycobacterial activity of this compound. Its efficacy, including Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, has not been reported.
Computational and Theoretical Investigations in 3 Nitro 6 Phenylimidazo 1,2 B Pyridazine Research
Molecular Docking Studies
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for hypothesis-driven drug design, allowing researchers to screen virtual libraries of compounds and to understand the molecular basis of their activity.
For the imidazo[1,2-b]pyridazine (B131497) scaffold, molecular docking has been instrumental in predicting binding modes across a range of biological targets. Studies on various derivatives have shown that the core structure can effectively fit into the active sites of enzymes like kinases and bacterial proteins. For instance, docking studies of novel nitro-imidazo[1,2-b]pyridazine derivatives against the Penicillin-Binding Protein (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA) have been performed to predict their binding affinity and interaction patterns. e-journals.inonljbioinform.com
The predicted interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. The nitrogen atoms within the fused imidazo[1,2-b]pyridazine ring system are often predicted to act as hydrogen bond acceptors, while the phenyl group at the C6 position and other substituents can engage in hydrophobic and van der Waals interactions within the binding pocket. onljbioinform.com In another example, modeling of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives with human Cav3.1 voltage-gated calcium channels was used to investigate the molecular basis of their activity. nih.gov These computational predictions are vital for the rational design of new analogues with improved potency and selectivity. nih.gov
A significant advantage of molecular docking is its ability to identify key amino acid residues within a protein's active site that are critical for ligand binding. For kinase inhibitors, a common target for the imidazo[1,2-b]pyridazine scaffold, interactions with specific structural motifs like the hinge region and the gatekeeper residue are often essential for potent inhibition.
The hinge region forms a flexible linker between the N- and C-lobes of the kinase domain, and its backbone atoms frequently form hydrogen bonds with inhibitors. Docking studies on imidazo[1,2-b]pyridazine-based kinase inhibitors consistently show the formation of one or more hydrogen bonds between the heterocyclic core and the hinge region residues. Similarly, the "gatekeeper" residue, which is located at the entrance of a hydrophobic pocket deep within the ATP-binding site, plays a crucial role in determining inhibitor selectivity. The nature and size of the substituent at the C6-position of the imidazo[1,2-b]pyridazine ring can influence interactions with this gatekeeper residue, thereby modulating the inhibitor's selectivity profile across the kinome. Docking studies on PBP2a inhibitors revealed that amino acid residues such as SER 112, PRO 113, TYR 116, and GLY 121 were involved in hydrogen bonding interactions, contributing to the stability of the target-ligand complex. onljbioinform.com
| Derivative Class | Biological Target | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Nitro-imidazo[1,2-b]pyridazines | PBP2a (MRSA) | GLY 121, TYR 122, LYS 123, ALA 137 | Hydrogen Bonding |
| 2-Phenylimidazo[1,2-b]pyridazines | hCav3.1 Channel | Not specified | General Binding Mode Analysis |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | Eukaryotic Kinases (e.g., DYRKs, CLKs) | Hinge Region, Gatekeeper Residue | Hydrogen Bonding, Hydrophobic Interactions |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to refine the binding poses obtained from docking.
MD simulations are frequently employed to validate the stability of ligand-protein complexes predicted by molecular docking. researchgate.netresearchgate.net By simulating the complex in a solvated environment for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the predicted orientation. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD trajectory over the simulation time suggests that the complex has reached equilibrium and the binding mode is stable.
Furthermore, Root Mean Square Fluctuation (RMSF) analysis can be performed to identify the flexibility of different parts of the protein upon ligand binding. These simulations provide a more realistic representation of the binding event and can reveal important conformational changes in both the ligand and the protein that are not captured by rigid docking protocols.
A major application of MD simulations in drug discovery is the calculation of binding free energies, which provide a more quantitative prediction of ligand affinity than docking scores. semanticscholar.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular "end-point" methods used to estimate the free energy of binding from the snapshots of an MD trajectory. frontiersin.orgescholarship.org
These calculations decompose the binding free energy into contributions from molecular mechanics energies (van der Waals, electrostatic) and solvation free energies. frontiersin.org Although computationally intensive, these methods provide a more rigorous ranking of potential inhibitors and correlate better with experimental binding affinities (e.g., IC₅₀ or Kᵢ values) than simple docking scores. semanticscholar.org For the imidazo[1,2-b]pyridazine scaffold, such calculations would be critical for prioritizing synthesized compounds for biological testing and for optimizing lead compounds.
| Analysis | Purpose | Key Metrics |
|---|---|---|
| Complex Stability | To validate the binding pose from docking and assess if the ligand remains bound. | Root Mean Square Deviation (RMSD) |
| Protein Flexibility | To identify changes in protein dynamics upon ligand binding. | Root Mean Square Fluctuation (RMSF) |
| Binding Free Energy | To provide a quantitative estimate of binding affinity. | ΔGbind (calculated via MM/GBSA or MM/PBSA) |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide detailed information about molecular geometry, electronic structure, and reactivity descriptors.
For a molecule like 3-Nitro-6-phenylimidazo[1,2-b]pyridazine, DFT calculations can be used to determine its optimized three-dimensional structure with high accuracy. Such calculations, often using basis sets like B3LYP/6-311++G(d,p), confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. nih.gov
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.
Furthermore, calculating the Molecular Electrostatic Potential (MEP) surface helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the heterocyclic core, indicating these are potential sites for hydrogen bonding or interaction with electrophiles. These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's chemical behavior, guiding further derivatization and optimization efforts. nih.gov
| Method/Analysis | Purpose | Information Gained |
|---|---|---|
| Geometry Optimization (e.g., DFT) | To find the most stable 3D conformation of the molecule. | Bond lengths, bond angles, dihedral angles. |
| Frontier Molecular Orbital (FMO) Analysis | To understand electronic transitions and reactivity. | HOMO-LUMO energy gap, electron-donating/accepting ability. |
| Molecular Electrostatic Potential (MEP) | To predict reactive sites for intermolecular interactions. | Regions of positive (electrophilic) and negative (nucleophilic) potential. |
| Natural Bond Orbital (NBO) Analysis | To study charge transfer and intramolecular interactions. | Atomic charges, hyperconjugative interactions. |
HOMO-LUMO Energy Gap Analysis and Reactivity Parameters
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov
For molecules with nitro groups, the LUMO is often localized on this electron-withdrawing group, indicating its role in accepting electrons. nih.gov In this compound, the HOMO would likely be distributed across the fused imidazo[1,2-b]pyridazine ring system and the phenyl group. The energy gap can be correlated with the molecule's stability and its potential to engage in charge-transfer interactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:
Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to charge transfer.
Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.
These parameters are derived from the energies of the frontier orbitals and provide a deeper understanding of the molecule's electronic properties and reactivity. researchgate.net
Table 2: Hypothetical Reactivity Parameters for this compound
| Parameter | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -2.5 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.0 |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.5 |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.0 |
| Global Electrophilicity Index | ω = μ2 / 2η | 5.06 |
This table is for illustrative purposes to show the types of data generated from HOMO-LUMO analysis and does not represent actual calculated values for this compound.
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries are powerful computational strategies to explore the chemical space around a lead compound like this compound. These methods allow for the rapid evaluation of a large number of structurally related compounds for their potential biological activity, helping to prioritize which derivatives to synthesize and test experimentally. nih.gov
Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a library of compounds is searched for molecules that are structurally similar to a known active compound. nih.gov For this compound, this would involve creating a virtual library of derivatives with modifications at various positions of the imidazo[1,2-b]pyridazine core and the phenyl ring. These virtual compounds would then be computationally assessed for properties such as drug-likeness (e.g., Lipinski's rule of five) and predicted biological activity.
Structure-based virtual screening involves docking a library of compounds into the binding site of a biological target. If the protein target of this compound is known, this method can be used to predict the binding affinity and orientation of various derivatives. This information is crucial for understanding the structure-activity relationship (SAR) and for designing new compounds with improved potency and selectivity. nih.gov
The design of virtual libraries based on the this compound scaffold would involve systematically exploring different substituents at key positions to create a diverse set of virtual molecules. These libraries can then be screened against various biological targets to identify promising candidates for further development. asinex.com This approach significantly accelerates the drug discovery process by focusing on compounds with a higher probability of success.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the imidazopyridazine core and the phenyl substituent. The electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic systems significantly influence the chemical shifts.
The key predicted resonances are:
Imidazopyridazine Core Protons: The protons on the pyridazine (B1198779) ring, H-7 and H-8, are expected to appear as doublets due to coupling with each other. Based on analogous structures, the H-8 proton, being adjacent to a nitrogen atom, would likely resonate further downfield than H-7. The proton at the 2-position (H-2) on the imidazole (B134444) ring is anticipated to be a singlet.
Phenyl Group Protons: The five protons of the phenyl group at the C-6 position will typically appear as a complex multiplet in the aromatic region of the spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-2 | 8.5 - 9.0 | Singlet (s) | Deshielded by the adjacent nitro group and heterocyclic system. |
| H-8 | 8.2 - 8.6 | Doublet (d) | Located on the pyridazine ring, adjacent to a ring nitrogen. |
| H-7 | 7.8 - 8.2 | Doublet (d) | Coupled to H-8. Influenced by the adjacent phenyl group. |
| Phenyl H (ortho, meta, para) | 7.4 - 7.8 | Multiplet (m) | Represents the five protons of the C-6 phenyl substituent. |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 10 distinct signals are expected in the broadband-decoupled spectrum, corresponding to the six carbons of the imidazopyridazine core and the four unique carbons of the phenyl ring (ipso, ortho, meta, and para). The chemical shifts are heavily influenced by the electronic environment. The C-3 carbon, directly attached to the nitro group, is expected to be significantly deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-3 | 148 - 152 | Directly attached to the electron-withdrawing nitro group. |
| C-8a (bridgehead) | 145 - 149 | Bridgehead carbon between the two rings. |
| C-6 | 140 - 144 | Attached to the phenyl group. |
| C-2 | 135 - 140 | Carbon in the imidazole ring. |
| C-5 (bridgehead) | 128 - 132 | Bridgehead carbon adjacent to the phenyl-substituted carbon. |
| Phenyl C (ipso) | 130 - 134 | The carbon of the phenyl ring attached to the pyridazine core. |
| Phenyl C (ortho, meta, para) | 125 - 130 | Signals for the remaining phenyl carbons. |
| C-7 | 118 - 122 | Carbon on the pyridazine ring. |
| C-8 | 115 - 119 | Carbon on the pyridazine ring. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₁₂H₈N₄O₂, corresponding to a monoisotopic mass of approximately 240.06 Da. bldpharm.com
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. In a typical electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 240. The fragmentation pattern would be characteristic of nitroaromatic and heterocyclic systems.
Key expected fragmentation pathways include:
Loss of Nitro Group: A fragment corresponding to the loss of NO₂ (46 Da), resulting in a peak at m/z 194.
Loss of Nitric Oxide: A fragment from the loss of NO (30 Da), leading to a peak at m/z 210.
Fragmentation of the Phenyl Group: Loss of the phenyl ring (77 Da) could lead to a fragment at m/z 163.
Cleavage of the Heterocyclic Core: Complex fragmentation of the fused imidazopyridazine ring system would produce a series of lower mass ions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions from the nitro group and the aromatic rings.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Aromatic C=C and C=N Stretch | 1610 - 1450 | Medium-Strong (multiple bands) |
| Symmetric NO₂ Stretch | 1360 - 1320 | Strong |
| Aromatic C-H Bending (Out-of-Plane) | 900 - 675 | Strong |
The two strong bands corresponding to the asymmetric and symmetric stretching of the C-NO₂ bond are the most diagnostic peaks for confirming the presence of the nitro functional group.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. Although no public crystal structure for this compound has been reported, this technique would yield invaluable data if a suitable crystal could be grown.
Analysis of the crystal structure would confirm:
The planarity of the fused imidazo[1,2-b]pyridazine (B131497) ring system.
The dihedral angle between the heterocyclic core and the C-6 phenyl substituent.
Precise bond lengths and angles, which can provide insight into the electronic effects of the nitro group.
Intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which govern the solid-state packing. Studies on related imidazo[1,2-b]pyridazine derivatives have utilized this technique to confirm their molecular structures. flinders.edu.au
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the purification of this compound after synthesis and the assessment of its final purity.
Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel plates is a rapid and effective method for monitoring reaction progress and assessing fraction purity during column chromatography. A common eluent system for related heterocyclic compounds involves mixtures of ethyl acetate (B1210297) and a less polar solvent like dichloromethane (B109758) or hexanes. mdpi.com
Column Chromatography: For preparative scale purification, flash column chromatography using silica gel as the stationary phase is the standard method. A gradient elution with solvents of increasing polarity allows for the separation of the desired product from starting materials and byproducts. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the quantitative purity of the final compound. A reversed-phase method, typically using a C18 column with a mobile phase gradient of water and methanol (B129727) or acetonitrile, is highly effective. mdpi.com Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, often by UV absorbance at a specific wavelength. For many imidazo[1,2-b]pyridazine derivatives, purities exceeding 95% are achieved and confirmed by this method. mdpi.com
Future Research Directions and Academic Significance
Design and Synthesis of Novel Analogs with Enhanced Target Specificity
Future work should concentrate on the rational design and synthesis of novel analogs of 3-Nitro-6-phenylimidazo[1,2-b]pyridazine to improve potency and target specificity. The synthesis of the core scaffold is well-established, typically involving the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov Further functionalization can be achieved through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce diverse substituents. researchgate.netresearchgate.net
To enhance target specificity, structure-activity relationship (SAR) studies are essential. For instance, research on related imidazo[1,2-b]pyridazine (B131497) derivatives as TYK2 inhibitors revealed that modifications at the C3 position could significantly impact potency and selectivity. nih.gov Similarly, studies on mTOR inhibitors showed that diaryl urea (B33335) derivatives at certain positions exhibited potent anti-proliferative activity. nih.gov Future synthetic strategies could involve:
Modification of the 6-phenyl group: Introducing various substituents (e.g., electron-donating or -withdrawing groups) to probe interactions with target binding pockets.
Replacement of the 3-nitro group: Exploring other small, electron-withdrawing groups to modulate electronic properties and potentially reduce off-target effects while maintaining desired activity.
Functionalization at other positions: Utilizing advanced synthetic methods like C-H activation to introduce new chemical diversity to the scaffold. researchgate.net
An example of SAR data from a related series of imidazo[1,2-b]pyridazine-based TYK2 JH2 inhibitors is presented below, illustrating how systematic modification can tune biological activity.
| Compound ID | R² Substitution (C3 Amide) | TYK2 JH2 Binding IC₅₀ (nM) | Cellular Potency (nM) |
| 6e | N-cyclopropyl | 1.8 | 18 |
| 6n | N-isopropyl | 0.6 | 31 |
| 6o | N-cyclobutyl | 1.7 | 21 |
| 6p | 3-hydroxy-2,2-dimethylpropyl | 1.8 | 20 |
| Data adapted from a study on TYK2 inhibitors, demonstrating the impact of C3-position modifications. nih.gov |
In-depth Mechanistic Investigations of Biological Action
Understanding how this compound and its analogs exert their biological effects is crucial. The imidazo[1,2-b]pyridazine scaffold is a known "hinge-binder" for many protein kinases, forming critical hydrogen bonds within the ATP-binding site. nih.gov For example, X-ray crystallography of a related compound bound to the Tyk2 pseudokinase (JH2) domain revealed key hydrogen bond interactions between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690 in the hinge region. nih.gov
Future mechanistic studies should include:
Target Identification: Screening the compound against broad panels of kinases and other enzymes to identify primary molecular targets. nih.gov
Structural Biology: Obtaining co-crystal structures of the compound with its target(s) to elucidate the precise binding mode and guide further design. tandfonline.com
Biochemical and Cellular Assays: Quantifying enzyme inhibition (e.g., IC₅₀ values) and assessing the downstream effects in cellular pathways, such as the suppression of STAT protein phosphorylation for kinase inhibitors. nih.govnih.gov
Investigation of the Nitro Group's Role: The 3-nitro moiety is a key feature. Studies on related 3-nitroimidazo[1,2-b]pyridazines have shown that this group is essential for potent anti-giardiasis activity, likely through the generation of nitrosative stress. nih.gov In contrast, related antikinetoplastid compounds showed that the nitro group could also lead to poor solubility, indicating a need for careful optimization. mdpi.comresearchgate.net
Exploration of Polypharmacology within the Imidazo[1,2-b]pyridazine Scaffold
Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. It can lead to enhanced therapeutic efficacy or undesirable off-target effects. The imidazo[1,2-b]pyridazine scaffold has demonstrated activity against a wide range of kinases, including TYK2, mTOR, BTK, DYRKs, and CLKs. nih.govnih.govnih.govacs.org
A systematic exploration of the polypharmacology of this compound is a vital research direction. This could be achieved by:
Kinome Profiling: Assessing the inhibitory activity of the compound against a large, representative panel of human kinases.
Phenotypic Screening: Evaluating the compound's effects in various disease-relevant cellular models to uncover unexpected therapeutic potential.
Selectivity Optimization: For targets where high selectivity is desired (e.g., specific kinases in cancer), SAR studies should be aimed at minimizing interactions with other kinases. Conversely, for diseases where multi-target inhibition is beneficial, analogs could be designed to have a specific, desired polypharmacological profile.
Development of Advanced Computational Models for Predictive Design
Computational chemistry offers powerful tools to accelerate the drug discovery process. For the imidazo[1,2-b]pyridazine scaffold, molecular modeling techniques can rationalize SAR and predict the activity of novel analogs.
Future computational work should focus on:
Molecular Docking: Simulating the binding of designed analogs into the active site of target proteins to predict binding affinity and orientation. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of analogs with their biological activity. nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties should be modified to improve activity.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding interaction. nih.gov
These predictive models can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient.
Integration of Synthetic Chemistry with Biological and Biophysical Studies
The most effective path forward lies in a tightly integrated, iterative approach that combines chemical synthesis with biological and biophysical evaluation. This cycle involves designing compounds based on structural and computational insights, synthesizing them, evaluating their biological activity, and then using those results to inform the next round of design. rsc.org
This integrated strategy has proven successful in optimizing imidazo[1,2-b]pyridazine derivatives into potent and selective inhibitors. nih.govrsc.org For this compound, this would involve a collaborative effort between synthetic chemists, biologists, structural biologists, and computational modelers to systematically explore the chemical space around the scaffold and develop analogs with optimized therapeutic potential.
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for preparing 3-Nitro-6-phenylimidazo[1,2-b]pyridazine, and how is regioselectivity ensured during nitration? A: The compound is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 using a mixed acid system (HNO₃/H₂SO₄). Regioselectivity is achieved by steric and electronic factors: the electron-deficient pyridazine ring directs nitration to the meta position (C3) relative to the fused imidazole. Post-synthesis characterization typically employs HPLC (≥98% purity), ¹H/¹³C NMR (e.g., δ ~8.5 ppm for aromatic protons), and HRMS .
Functionalization Challenges
Q: How can researchers overcome challenges in direct C2/C3 functionalization of the imidazo[1,2-b]pyridazine scaffold? A: Direct arylation at C2 is often hindered by steric bulk and electronic deactivation from the nitro group. A two-step approach is recommended:
Bromination: Introduce a bromine atom at C2 using NBS (N-bromosuccinimide) under radical conditions.
Suzuki-Miyaura Coupling: React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₂Cl₂ (5 mol%) and K₂CO₃ in DMF at 80°C, achieving yields >85% .
Data Contradictions in Catalytic Reactions
Q: Why do palladium-catalyzed direct C-H arylation protocols yield inconsistent results for imidazo[1,2-b]pyridazines? A: Contradictions arise from solvent effects and substrate electronic profiles. For electron-deficient derivatives (e.g., nitro-substituted), polar aprotic solvents (DMA) enhance reactivity, while electron-rich systems require alcohols (pentan-1-ol) to stabilize intermediates. TOF (Turnover Frequency) varies from 10–50 h⁻¹ depending on the aryl halide’s leaving group (Br > Cl) .
Advanced Pharmacological Profiling
Q: What methodologies are used to evaluate the structure-activity relationship (SAR) of this compound derivatives? A: Key steps include:
- Enzyme Assays: Test kinase inhibition (e.g., c-Met, VEGFR2) using fluorescence polarization assays (IC₅₀ values reported in nM range).
- Cellular Studies: Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assays, with EC₅₀ optimization through substituent tuning at C2/C5.
- Molecular Docking: Use AutoDock Vina to predict binding modes in ATP pockets, correlating nitro group orientation with activity .
Regioselectivity in Cross-Coupling Reactions
Q: How does the nitro group influence regioselectivity in cross-coupling reactions? A: The nitro group acts as a strong electron-withdrawing group, directing coupling reactions to the less deactivated positions. For example, in Stille couplings, C6 (para to nitro) reacts preferentially with organostannanes, while C2 requires pre-functionalization (e.g., bromination) due to steric hindrance .
Stability and Degradation Pathways
Q: What analytical methods identify degradation products under physiological conditions? A: Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS detect:
- Hydrolysis: Nitro reduction to amine under acidic conditions (pH 1.2).
- Oxidation: Formation of imidazo[1,2-b]pyridazine N-oxide at pH 7.4.
Use reverse-phase C18 columns (ACN/0.1% formic acid gradient) for separation .
Advanced Synthetic Strategies
Q: What transition-metal-free approaches exist for modifying the imidazo[1,2-b]pyridazine core? A: Radical-based methods using TBHP (tert-butyl hydroperoxide) and visible-light photocatalysis enable C-H amination at C7. For example, reaction with azides (e.g., NaN₃) under blue LED irradiation yields 7-amino derivatives (65–72% yield) without requiring palladium .
In Vivo Pharmacokinetic Profiling
Q: How can researchers optimize the pharmacokinetic profile of nitro-substituted derivatives? A: Strategies include:
- Prodrug Design: Mask the nitro group as a phosphonate ester to enhance oral bioavailability (tested in Sprague-Dawley rats, t½ = 4.2 h).
- CYP450 Inhibition Studies: Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
Analytical Method Development
Q: What chromatographic conditions resolve imidazo[1,2-b]pyridazine derivatives with similar polarity? A: Use HILIC (Hydrophilic Interaction Liquid Chromatography) with a silica column (2.6 μm, 100 Å) and mobile phase (ACN/20 mM ammonium acetate, pH 6.8). For example, 6-chloro and 6-nitro analogs are resolved with retention times differing by 1.3 min .
Conflicting Biological Data Interpretation
Q: How should researchers address discrepancies between in vitro and in vivo efficacy data? A: Common factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
